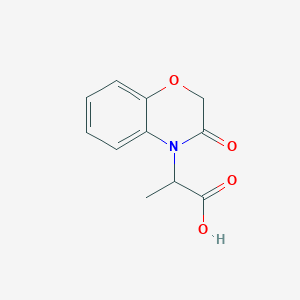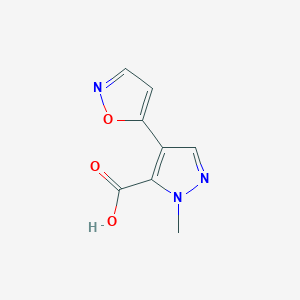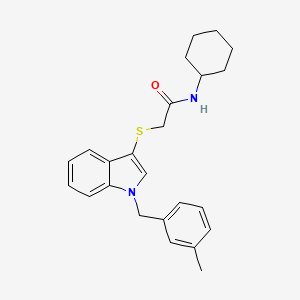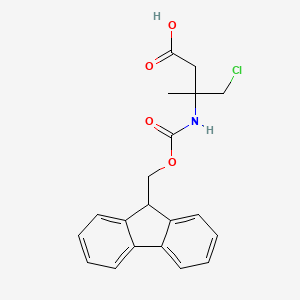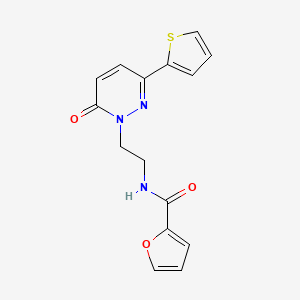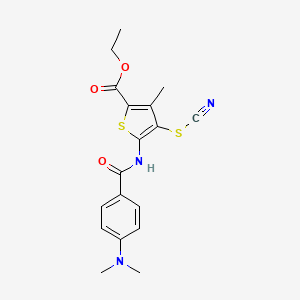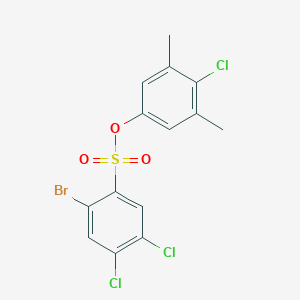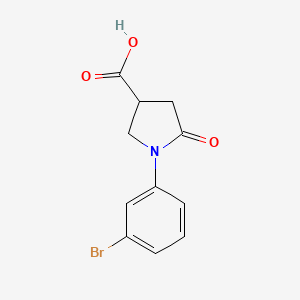
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a brominated pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a bromine atom on the phenyl ring can make this compound a useful intermediate for further chemical modifications due to the bromine's reactivity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and substitutions. For instance, the synthesis of related compounds has been reported using palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with amines under carbon monoxide pressure . Another approach involves electrophilic substitution reactions, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid."
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction analysis. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was assigned using X-ray diffraction . Similarly, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester was determined using ab initio and DFT calculations, which are in good agreement with experimental results .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring and the phenyl group. The presence of a bromine atom on the phenyl ring can facilitate further chemical reactions, such as Suzuki coupling or other cross-coupling reactions, to introduce different substituents for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, including "1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid," can be predicted using quantum mechanical studies and spectroscopic data. The spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods . These studies provide insights into the electronic structure, charge distribution, and potential reactivity of the molecule. The molecular electrostatic potential (MEP) surface map can also be used to predict the chemical reactivity of the molecule .
Scientific Research Applications
Solvent Developments for Carboxylic Acids
Recent advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams have been significant, particularly for bio-based plastics production. Ionic liquids, alongside traditional amines and organophosphorous extractants, have been explored for their efficiency and economic feasibility in acid extractions, showing promise for environmental sustainability and efficiency in separation processes (Sprakel & Schuur, 2019).
Anticancer Potential of Carboxylic Acid Derivatives
Cinnamic acid and its derivatives have been identified for their anticancer potentials, underscoring the significance of carboxylic acid functionalities in medicinal research. The structural versatility of these compounds allows for a broad range of biological activities, including antitumor effects, highlighting their potential in drug development and therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition effects of carboxylic acids on microbes used for fermentative production have been studied, revealing that certain carboxylic acids, often used as food preservatives, can inhibit microbial growth at concentrations below desired yields. This understanding aids in engineering robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Novel Carboxylic Acid Bioisosteres
Exploration of carboxylic acid bioisosteres for drug development has shown that modifications to the carboxylic acid moiety can significantly alter the bioactivity, selectivity, and physiochemical properties of pharmaceutical compounds. This area of research is pivotal for overcoming challenges in drug design, such as toxicity issues, metabolic stability, and membrane permeability (Horgan & O’ Sullivan, 2021).
Carboxylic Acids in Biomass Conversion
Lactic acid, a prominent hydroxycarboxylic acid, serves as a cornerstone for the synthesis of biodegradable polymers and other value-added chemicals from biomass. Its production via fermentation highlights the role of carboxylic acids in sustainable chemistry and the biotechnological routes that enable the transformation of biomass into economically and environmentally valuable products (Gao, Ma, & Xu, 2011).
Safety And Hazards
Specific safety and hazard information for “1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid” is not available. However, it’s generally important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling chemicals7.
Future Directions
Future studies could focus on the synthesis, characterization, and potential applications of “1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid”. As with any chemical compound, it’s important to understand its properties, potential uses, and safety considerations. Further research could also explore its potential biological activities and mechanisms of action6.
properties
IUPAC Name |
1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZUTTBEPRXKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
714207-41-7 |
Source


|
| Record name | 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
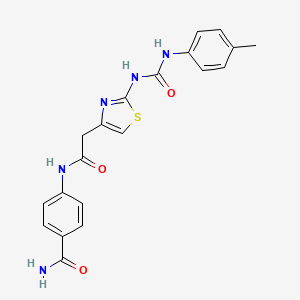
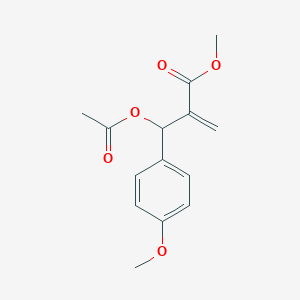
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
